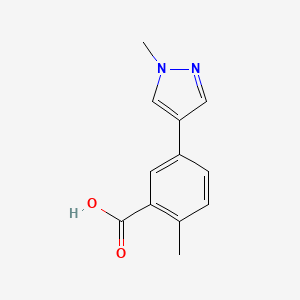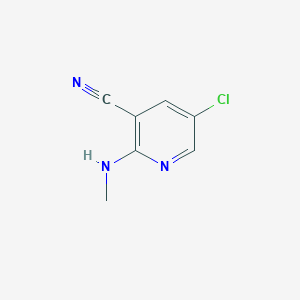
1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
Vue d'ensemble
Description
“1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine” is a chemical compound. It’s part of a class of compounds known as trifluoromethylpyridines . These compounds are used in various industries, including agrochemical and pharmaceutical .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves various methods. One method involves a cyclocondensation starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis
The molecular structure of “1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .Applications De Recherche Scientifique
Efficient PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents have been identified as a promising solution for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The study by Ateia et al. (2019) explores the development and application of amine-functionalized sorbents for PFAS control in municipal water and wastewater treatment. This research highlights the potential of amine-containing sorbents, possibly including compounds like "1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine," in addressing PFAS contamination through electrostatic and hydrophobic interactions, as well as sorbent morphology considerations (Ateia et al., 2019).
Catalytic Applications in Organic Synthesis
Copper-mediated systems for C-N bond forming reactions, utilizing aromatic, heterocyclic, and aliphatic amines, have been reviewed by Kantam et al. (2013). This review sheds light on the use of various amines, including piperidine derivatives, in recyclable copper catalyst systems for the synthesis of organic compounds. The study emphasizes the importance of such catalysts in enhancing the reactivity and selectivity of C-N coupling reactions, which could include the utilization of specific amines like "1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine" (Kantam et al., 2013).
Synthesis of N-heterocycles via Sulfinimines
Philip et al. (2020) reviewed the use of tert-butanesulfinamide in the stereoselective synthesis of N-heterocycles, including piperidines, via sulfinimines. This methodology provides access to diverse piperidines and their derivatives, indicating the potential of using compounds like "1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine" in the synthesis of biologically active and therapeutically relevant N-heterocycles (Philip et al., 2020).
Potential for Novel CNS Acting Drugs
Saganuwan (2017) investigated functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. The study identifies heterocycles containing nitrogen, such as piperidine, as significant for the development of novel CNS drugs, suggesting that compounds like "1-(4-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine" could be valuable in this research area (Saganuwan, 2017).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-16-10(6-8)17-5-1-2-9(15)7-17/h3-4,6,9H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDYNIJLCFVHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



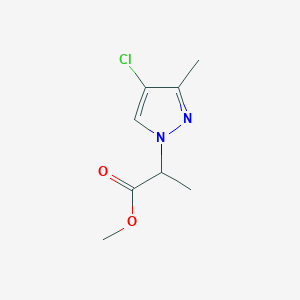
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1400041.png)
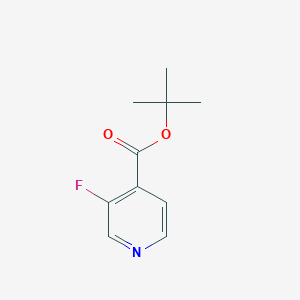

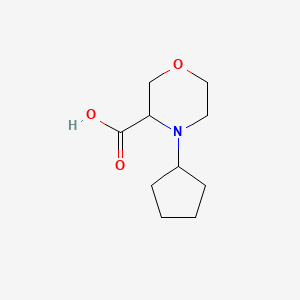
![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)


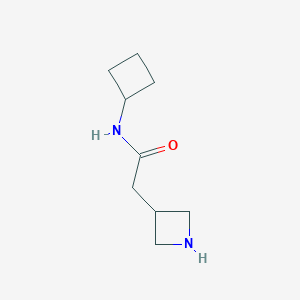

![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)
![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
